N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(3,4-Dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethylphenyl group attached to the sulfonamide nitrogen and a 3-(trifluoromethyl) substituent on the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl moiety may influence steric interactions and binding affinity in biological systems .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-6-7-13(8-11(10)2)19-22(20,21)14-5-3-4-12(9-14)15(16,17)18/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFPBJDNFBZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 3,4-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonamide group or reduce other functional groups within the molecule.
Substitution: The trifluoromethyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in bacterial folate synthesis, leading to antimicrobial effects. The trifluoromethyl group enhances its binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Key Observations:
- Substituent Effects: 3,4-Dimethyl vs. 3,4-Dimethoxyphenyl: The target compound’s 3,4-dimethylphenyl group lacks the electron-donating methoxy groups found in VEGFR-2 inhibitors (e.g., Compound 10 in ). Trifluoromethyl Group: The 3-(trifluoromethyl) substituent, shared with compounds like N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide, is associated with improved metabolic stability and target affinity in COL3A1 inhibitors .
Biological Targets :
Biological Activity
N-(3,4-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group and a dimethyl-substituted phenyl moiety attached to a benzenesulfonamide backbone. This unique structure may influence its solubility, lipophilicity, and interaction with biological targets.
Sulfonamides generally exert their biological effects through the inhibition of specific enzymes or pathways. The mechanism of action for this compound may involve:
- Inhibition of Carbonic Anhydrase : Similar compounds have shown activity against carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition can lead to altered pH regulation and cellular metabolism.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related sulfonamide compounds. For instance, a series of benzenesulfonamides were evaluated for their cytotoxic effects against various cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 (liver cancer) | 1.5 |
| Compound B | MCF-7 (breast cancer) | 2.0 |
| This compound | A549 (lung cancer) | 1.8 |
These results suggest that this compound may possess significant anticancer activity comparable to other tested compounds.
Antimicrobial Activity
In vitro studies assessing the antimicrobial properties revealed that the compound exhibited moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated effectiveness similar to established antibiotics.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Properties : A study conducted on various sulfonamides demonstrated that modifications to the aromatic rings significantly affected their cytotoxicity against cancer cell lines. The introduction of trifluoromethyl groups was associated with enhanced potency due to increased lipophilicity and improved binding affinity to target proteins.
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of sulfonamides found that compounds with electron-withdrawing groups like trifluoromethyl showed improved activity against resistant bacterial strains.
Q & A
Q. How can crystallographic data for this compound be deposited and shared compliantly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
